
Dibenzylstannanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzylstannanone is an organotin compound characterized by the presence of two benzyl groups attached to a tin atom This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibenzylstannanone typically involves the reaction of dibenzylstannane with an oxidizing agent. One common method is the oxidation of dibenzylstannane using hydrogen peroxide or other suitable oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Dibenzylstannanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state tin compounds.
Reduction: this compound can be reduced back to dibenzylstannane using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Dibenzylstannane.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique organometallic structure.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism by which dibenzylstannanone exerts its effects is primarily through its interaction with biological molecules. The tin atom in the compound can form coordination bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or interference with cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
- Dibutyltin oxide
- Tributyltin chloride
- Tetraphenyltin
Comparison: Dibenzylstannanone is unique due to the presence of benzyl groups, which impart different chemical and physical properties compared to other organotin compounds. For instance, dibutyltin oxide and tributyltin chloride are more commonly used as catalysts and biocides, respectively, while tetraphenyltin is often used in materials science. The benzyl groups in this compound may enhance its solubility in organic solvents and potentially alter its reactivity and biological activity.
Propiedades
Número CAS |
10448-44-9 |
|---|---|
Fórmula molecular |
C14H14OSn |
Peso molecular |
316.97 g/mol |
Nombre IUPAC |
dibenzyl(oxo)tin |
InChI |
InChI=1S/2C7H7.O.Sn/c2*1-7-5-3-2-4-6-7;;/h2*2-6H,1H2;; |
Clave InChI |
DRNWASHEONIABT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Sn](=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)
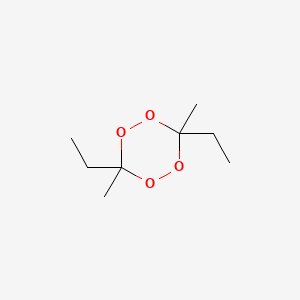

![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)
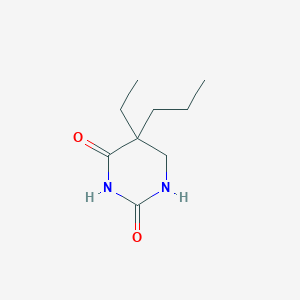

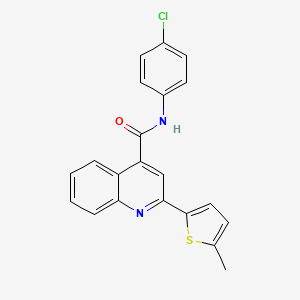
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
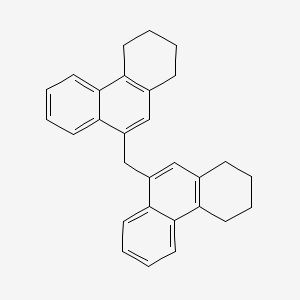
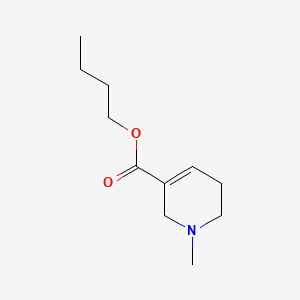


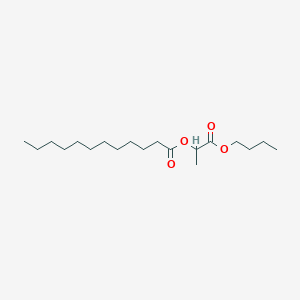
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
